N-(3-acetylphenyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide

Medicinal chemistry Structure-activity relationship Solubility optimization

This compound features a unique N-(2-methoxyethyl)indole substitution that reduces LogP by ~0.6 vs. the N-ethyl analog and adds an H-bond acceptor, enhancing solubility for high-concentration biochemical assays (>50 µM). Its N-(3-acetylphenyl) amide replaces the IKK-essential thiazol-2-yl group, redirecting kinome interactions toward PI3K-family kinases—ideal for constructing orthogonal kinase profiling panels. No off-the-shelf analog replicates all three pharmacophoric elements simultaneously. Systematic procurement alongside the N-ethyl variant (CAS 1170524-30-7) enables pairwise assessment of ether-oxygen contribution to target binding and permeability.

Molecular Formula C23H21N3O3S
Molecular Weight 419.5
CAS No. 1170642-16-6
Cat. No. B2864258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide
CAS1170642-16-6
Molecular FormulaC23H21N3O3S
Molecular Weight419.5
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3CCOC
InChIInChI=1S/C23H21N3O3S/c1-15(27)16-7-5-8-18(12-16)24-22(28)19-14-30-23(25-19)21-13-17-6-3-4-9-20(17)26(21)10-11-29-2/h3-9,12-14H,10-11H2,1-2H3,(H,24,28)
InChIKeyQBHFVXABSXUMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Acetylphenyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide (CAS 1170642-16-6): Procurement-Grade Chemical Identity and Scaffold Classification


N-(3-Acetylphenyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide (CAS 1170642-16-6, PubChem CID 44063472) is a fully synthetic heterocyclic small molecule belonging to the 2-(indol-2-yl)thiazole-4-carboxamide class [1]. It features a thiazole core linked at C2 to an indole moiety bearing an N-(2-methoxyethyl) solubilizing group, and a carboxamide at C4 conjugated to a meta-acetylphenyl ring. With a molecular formula of C23H21N3O3S, a molecular weight of 419.5 g/mol, a computed XLogP3 of 3.4, five H-bond acceptors, and a topological polar surface area of 101 Ų, this compound occupies drug-like chemical space under Lipinski's rule of five [1]. It is catalogued in the PubChem Substance repository, the AKOS screening library (AKOS024516666), and the Vanderbilt compound collection (VU0649799-1), indicating its origin as a small-molecule probe or screening candidate, though peer-reviewed primary literature directly characterizing its biological activity is currently absent [1].

Procurement Risk Alert: Why N-(3-Acetylphenyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide Cannot Be Substituted with Generic In-Class Analogs


Within the broader 2-(indol-2-yl)thiazole-4-carboxamide family, substitution patterns at three distinct positions—the indole N1, the thiazole C4 carboxamide, and the thiazole C2 linkage—each independently modulate target engagement, solubility, and metabolic stability [1]. The closest commercially available analog, N-(3-acetylphenyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide (CAS 1170524-30-7), differs solely by an ethyl-for-methoxyethyl swap at N1, yet this single change alters computed LogP, rotatable bond count, and H-bond acceptor capacity [1]. Similarly, the widely cited IKK inhibitor VII (2-(1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide, CAS 1170007-68-7) replaces the acetylphenyl amide with a thiazol-2-yl amide and carries no N1-alkylation on indole, producing a fundamentally different pharmacophore that engages IKKβ with an allosteric binding mode not recapitulated by the target compound [2]. Generic replacement of any single functional group without experimental reconciliation of these differences risks invalidating SAR hypotheses, confounding biological readouts, and producing irreproducible results in kinase inhibition, cytotoxicity, or target-engagement assays. Procurement decisions for this compound must therefore be guided by the specific combination of the N-(2-methoxyethyl)indole, the thiazole-4-carboxamide linkage, and the meta-acetylphenyl amide—no off-the-shelf analog replicates all three simultaneously [1] [2].

Quantitative Differentiation Evidence: N-(3-Acetylphenyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide vs. Closest Analogs


N1-Alkylation Divergence: 2-Methoxyethyl vs. Ethyl Substitution on the Indole Ring

The N-(2-methoxyethyl) substituent on the indole nitrogen of the target compound introduces an additional ether oxygen that functions as a hydrogen-bond acceptor, a feature absent in the closest analog N-(3-acetylphenyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide (CAS 1170524-30-7), which carries only a simple ethyl group [1]. This substitution increases the H-bond acceptor count from 4 to 5 and the rotatable bond count from 6 to 7, while lowering the computed XLogP3 from approximately 4.0 (ethyl analog) to 3.4 (target compound), as computed by PubChem's XLogP3 algorithm [1]. The 2-methoxyethyl chain has been shown in the related 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-2-yl)thiazole-4-carboxamide series to enhance aqueous solubility relative to unsubstituted or N-methyl indole derivatives . For procurement purposes, selecting the methoxyethyl-bearing compound over the ethyl analog is essential when solubility-limited assay performance, reduced non-specific binding, or specific interactions with polar protein subpockets are experimental priorities [1] .

Medicinal chemistry Structure-activity relationship Solubility optimization

Amide Pharmacophore Differentiation: N-(3-Acetylphenyl) vs. N-(Thiazol-2-yl) in the Thiazole-4-Carboxamide Series

The target compound carries an N-(3-acetylphenyl) group on the thiazole-4-carboxamide, whereas the most extensively characterized scaffold member, 2-(1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide (IKK inhibitor VII, CAS 1170007-68-7), employs an N-(thiazol-2-yl) amide substituent [1]. The IKK inhibitor VII series, disclosed in GSK patent US20080293802, derives its IKKβ inhibitory activity from a specific indole-carboxamide-thiazole recognition motif where the thiazol-2-yl amide participates in a key hinge-binding interaction with the kinase ATP pocket [1]. Replacing this with a meta-acetylphenyl group, as in the target compound, eliminates the thiazole-amide-thiazole bidentate motif and introduces an aryl ketone capable of alternative hydrogen-bonding and π-stacking interactions with distinct protein surfaces [2]. The closest structurally characterized compound with an acetylphenyl-bearing amide—N-(3-acetylphenyl)-1H-indole-2-carboxamide (PubChem CID 9209612)—has been annotated in bioactivity databases as interacting with phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha (PI3Kα), suggesting a shift in target preference away from IKKβ toward the PI3K/AKT/mTOR pathway [2]. No direct IC50 or Kd data exist for the target compound itself; however, the pharmacophore divergence is quantitatively defined by the loss of one H-bond donor and the gain of one ketone acceptor when compared to IKK inhibitor VII [1] [2].

Kinase inhibition IKK2/IKKβ NF-κB pathway Pharmacophore design

Scaffold Geometry: 2-(Indol-2-yl)thiazole-4-carboxamide vs. Thiazolyl-indole-2-carboxamide — Regioisomeric Kinase Inhibition Profiles

The target compound belongs to the 2-(indol-2-yl)thiazole-4-carboxamide scaffold, whereas the most thoroughly characterized anticancer series—reported by Saadan et al. (ACS Omega, 2024)—features a regioisomeric thiazolyl-indole-2-carboxamide scaffold where the thiazole is attached via an amide linker to the indole C2 rather than directly at the thiazole C2 [1]. In the Saadan series, lead compounds 6i and 6v demonstrated MCF-7 cytotoxicity with IC50 values of 6.10 ± 0.4 μM and 6.49 ± 0.3 μM respectively, and inhibited EGFR, HER2, VEGFR-2, and CDK2 kinases [1]. The 2-(indol-2-yl)thiazole scaffold present in the target compound has been independently explored in a distinct biological context: the xanthine oxidase inhibitor series reported by Song et al. achieved nanomolar potency (IC50 = 5.1 nM for compound 9m) through a different pharmacophoric arrangement [2]. The direct C–C bond between indole C2 and thiazole C2 in the target compound creates a more rigid, conjugated system with different dihedral angle preferences compared to the amide-linked regioisomer, which directly impacts the vector of the carboxamide side chain relative to putative kinase hinge regions [1] [2]. No published cytotoxicity data exist for the target compound itself; this scaffold-level comparison is presented to guide procurement when considering which regioisomer to prioritize for kinase-focused vs. other target-class screening campaigns.

Multitarget kinase inhibition EGFR/HER2/VEGFR-2/CDK2 Cancer cell cytotoxicity

Purity and Supply Chain Audit: Batch-to-Batch Consistency of CAS 1170642-16-6 Across Commercial Sources

The compound is catalogued by multiple chemical suppliers with a typical reported purity of 95% as assessed by HPLC or equivalent methods [1]. Its molecular identity is unambiguously defined by InChIKey QBHFVXABSXUMIG-UHFFFAOYSA-N and canonical SMILES CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3CCOC, enabling cross-vendor verification via spectroscopic fingerprinting [1]. Compared to structurally simpler analogs such as N-(3-acetylphenyl)-2-(phenylamino)thiazole-4-carboxamide, which lack the indole moiety entirely, the target compound presents a more complex synthetic pathway involving sequential indole N-alkylation, thiazole ring construction, and carboxamide coupling, which increases the risk of residual intermediates or regioisomeric impurities if synthesis is not rigorously controlled [1]. No certified reference standard exists for this compound; users must independently verify identity via 1H/13C NMR and HRMS upon receipt. The PubChem deposition record indicates a creation date of July 2009 with subsequent updates through April 2026, confirming long-term database persistence but not batch-specific analytical data [1]. Procurement should mandate a Certificate of Analysis specifying purity determination method, residual solvent profile, and absence of the des-methoxyethyl or des-acetylphenyl synthetic precursors.

Analytical quality control Compound procurement Reproducibility

Procurement Application Scenarios: Where N-(3-Acetylphenyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide Provides Differentiated Value Over Analogs


Kinase Selectivity Profiling Panels Requiring a Distinct Amide Pharmacophore Outside the IKKβ Chemotype

For laboratories conducting broad kinase selectivity screens that already include IKK inhibitor VII (CAS 1170007-68-7) or its derivatives, this compound offers a structurally orthogonal probe. The N-(3-acetylphenyl) group replaces the IKK-essential thiazol-2-yl amide, likely redirecting kinome interactions toward kinases that accommodate an aryl ketone H-bond acceptor, such as PI3K family members as suggested by structurally related N-(3-acetylphenyl)-1H-indole-2-carboxamide annotations [1]. This chemotype diversification is critical for constructing kinase profiling panels that minimize pharmacophore redundancy and maximize target space coverage. Users should note that direct target-engagement data for this specific compound is absent and must be generated experimentally [1].

Solubility-Sensitive Biochemical Assays Requiring Enhanced Aqueous Compatibility Relative to N-Alkyl Indole Analogs

The N-(2-methoxyethyl) substituent reduces computed LogP by approximately 0.6 units relative to the N-ethyl analog (CAS 1170524-30-7) and adds an additional H-bond acceptor, as established in Section 3 [1]. This modification is particularly relevant for biochemical assays conducted at high compound concentrations (>50 μM) where solubility-limited artifacts such as compound precipitation, non-specific protein binding, or false-negative readouts are common. When selecting between the N-ethyl and N-(2-methoxyethyl) variants for aqueous assay development, the methoxyethyl-bearing target compound is the preferred choice for solubility-limited conditions, though experimental solubility determination in the specific assay buffer is mandatory [1].

Structure-Activity Relationship (SAR) Studies Exploring the Impact of Indole N1 Substitution on Target Binding and Cellular Permeability

The compound serves as a key SAR probe within a matrix of N1-substituted 2-(indol-2-yl)thiazole-4-carboxamides that includes the N—H (unsubstituted), N-methyl, N-ethyl, and N-(2-methoxyethyl) variants. Systematic procurement of this compound alongside its N-ethyl analog enables pairwise assessment of the contribution of the ether oxygen to target binding free energy, cellular permeability (PAMPA or Caco-2), and metabolic stability in liver microsome assays [1]. The computed TPSA of 101 Ų places this compound near the threshold for favorable oral absorption, making it a relevant tool for probing the permeability-solubility trade-off in lead optimization programs [1].

Xanthine Oxidase or Non-Kinase Target Screening Leveraging the 2-(Indol-2-yl)thiazole Scaffold Preference

Published literature demonstrates that the 2-(indol-2-yl)thiazole scaffold—when appropriately substituted—can achieve nanomolar potency against xanthine oxidase (IC50 = 5.1 nM for optimized derivative 9m) [2]. Although the specific substitution pattern of the target compound has not been tested against xanthine oxidase, procurement of this compound for non-kinase target panels (xanthine oxidase, α-glucosidase, cholinesterases) is supported by scaffold precedent, in contrast to the thiazolyl-indole-2-carboxamide regioisomer which has been optimized exclusively for kinase inhibition [2]. This distinction provides a rational basis for including the target compound in phenotypic or biochemical screens where kinase-independent mechanisms are under investigation.

Quote Request

Request a Quote for N-(3-acetylphenyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.